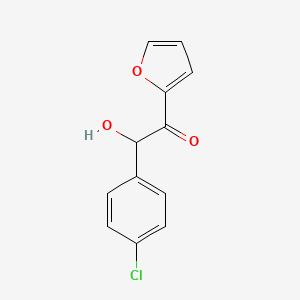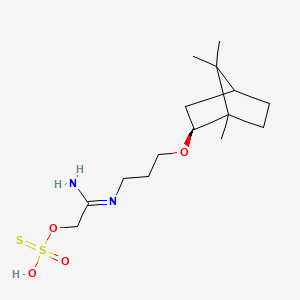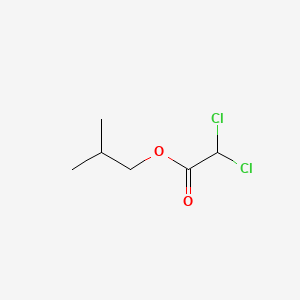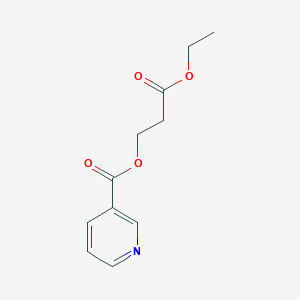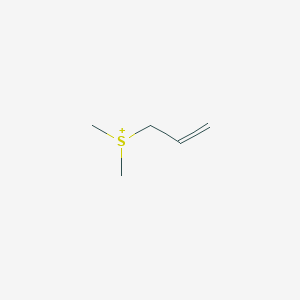![molecular formula C13H12 B14666360 Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene CAS No. 40985-77-1](/img/structure/B14666360.png)
Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene is an organic compound with the molecular formula C13H12. It is characterized by its unique bicyclic structure, which includes two eight-membered rings and one twelve-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene typically involves multiple steps, including the formation of the bicyclic core and the introduction of double bonds. One common method involves the Diels-Alder reaction, followed by dehydrogenation to introduce the necessary double bonds. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated bicyclic compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of bicyclic structures.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism by which Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene exerts its effects involves interactions with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or activating enzymatic reactions. Additionally, its ability to undergo various chemical reactions enables it to form reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene: This compound has a similar bicyclic structure but with fewer double bonds.
Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene: Another related compound with a different ring size and fewer double bonds.
Uniqueness
Bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene is unique due to its larger ring size and higher degree of unsaturation compared to similar compounds.
Properties
CAS No. |
40985-77-1 |
|---|---|
Molecular Formula |
C13H12 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
bicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C13H12/c1-3-7-12-9-5-2-6-10-13(11-12)8-4-1/h1-10H,11H2 |
InChI Key |
QEXJUYTYAMLQAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=CC1=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


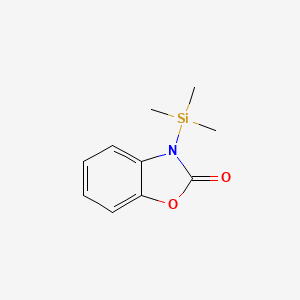

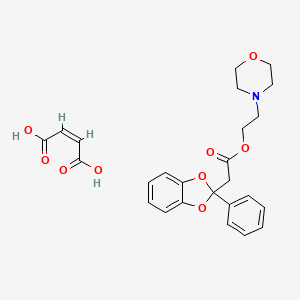

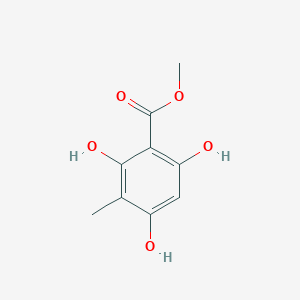
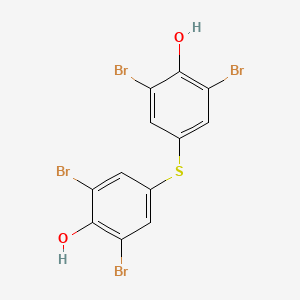
![N-phenyl-N-[(1Z,2E)-3-phenylprop-2-en-1-ylidene]amine oxide](/img/structure/B14666314.png)
